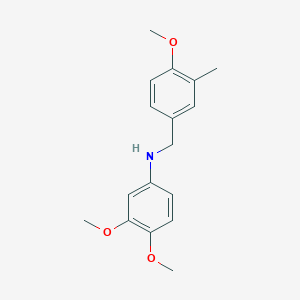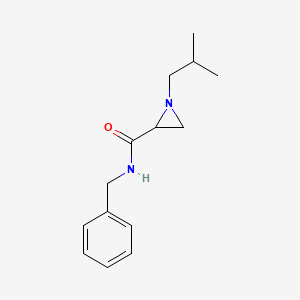
N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide, also known as BCAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCAA is a derivative of the amino acid valine and has been shown to have a variety of effects on biological systems. In
Mecanismo De Acción
The mechanism of action of N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, as well as to activate the immune system.
Biochemical and Physiological Effects:
N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and activate the immune system. N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been extensively studied, so its properties and effects are well-known. However, N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide also has some limitations. It can be difficult to work with in the laboratory due to its low solubility in water and some organic solvents. Additionally, N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide can be toxic to cells at high concentrations, so care must be taken when working with it.
Direcciones Futuras
There are many potential future directions for research on N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide. One area of interest is its potential use as a drug delivery system. N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide has been shown to be able to penetrate cell membranes, making it a promising candidate for delivering drugs directly to cells. Additionally, N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide could be further investigated for its anti-inflammatory and anti-cancer properties, as well as its potential use in treating neurodegenerative diseases. Finally, N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide could be studied as a tool for investigating protein-protein interactions and other cellular processes.
Métodos De Síntesis
N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide can be synthesized through a multistep process starting from valine. The first step involves the protection of the amino group of valine with a suitable protecting group. This is followed by the bromination of the aromatic ring of the protected valine derivative. The brominated product is then subjected to a series of reactions to introduce the chloro and allyl groups. The final step involves deprotection of the amino group to obtain N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide in its pure form.
Aplicaciones Científicas De Investigación
N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on biological systems, including anti-inflammatory, anti-cancer, and anti-viral properties. N-allyl-2-(4-bromo-2-chlorophenoxy)acetamide has also been investigated for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOCPRQVILUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)

![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)


![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)